molecular formula C15H15ClN4O2 B2730339 5-chloro-2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2034300-40-6

5-chloro-2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B2730339
CAS No.: 2034300-40-6
M. Wt: 318.76
InChI Key: JRNILGNZDPEALE-UHFFFAOYSA-N
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Description

5-chloro-2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a pyrimidine core, a privileged scaffold in pharmaceuticals, linked via an ether bridge to a pyrrolidine ring that is further functionalized with a 2-methylnicotinamide group. The presence of multiple nitrogen-containing heterocycles, including the pyrimidine and pyridine rings, makes this compound a valuable scaffold for exploring interactions with a variety of biological targets. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, particularly in the development of targeted protein degraders (PROTACs) or bivalent inhibitors. Its structural complexity also suggests potential for application in high-throughput screening campaigns to identify novel bioactive molecules. The chloro and ether substituents on the pyrimidine ring offer excellent sites for further functionalization through cross-coupling reactions and nucleophilic substitutions, providing medicinal chemists with a versatile platform for Structure-Activity Relationship (SAR) studies. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human use. Researchers should consult the product's Certificate of Analysis for specific data on purity, identity, and other physicochemical properties. All chemical reactions and experimental procedures involving this compound should be conducted by trained professionals in a appropriately controlled laboratory environment.

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-methylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2/c1-10-13(3-2-5-17-10)14(21)20-6-4-12(9-20)22-15-18-7-11(16)8-19-15/h2-3,5,7-8,12H,4,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNILGNZDPEALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the pyrimidine and pyridine rings through nucleophilic substitution reactions. Common reagents used in these reactions include chlorinating agents, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. This ensures high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

The compound exhibits several biological activities that are relevant for medicinal applications:

1. Antibacterial Activity:
Research indicates that derivatives of pyrimidine compounds, including this one, show significant antibacterial properties. Studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial cell wall synthesis or enzyme activity, making it a potential candidate for developing new antibiotics.

2. Anti-inflammatory Properties:
Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play critical roles in the inflammatory response. In vivo studies suggest that this compound can effectively reduce inflammation in animal models, indicating its potential use in treating inflammatory diseases such as arthritis and other inflammatory conditions .

3. Anticancer Potential:
The anticancer properties of pyrimidine derivatives are well-documented. This compound has been found to induce apoptosis in cancer cells and inhibit tumor growth in various cancer lines. The presence of the pyrimidine ring enhances its cytotoxicity, making it a promising lead in cancer therapy research .

4. Enzyme Inhibition:
In addition to antibacterial and anti-inflammatory activities, this compound has shown potential as an inhibitor of enzymes such as acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's disease. Its ability to cross the blood-brain barrier may enhance its therapeutic efficacy in neurological disorders .

Case Studies and Research Findings

Antibacterial Screening:
A study evaluating the antibacterial efficacy of synthesized pyrimidine derivatives revealed that modifications to the structure could enhance activity against specific pathogens. The results suggested a direct correlation between structural features and antibacterial potency.

Anti-inflammatory Evaluation:
In vivo experiments demonstrated that certain derivatives significantly reduced edema in animal models compared to standard anti-inflammatory drugs. The IC50 values were lower than those of established treatments, indicating superior efficacy .

Cytotoxicity Assays:
Cytotoxicity assays performed on various cancer cell lines showed that selected derivatives caused substantial growth inhibition, with some exhibiting IC50 values in the low micromolar range. These findings highlight the potential of these compounds as lead candidates for further development in oncology .

Mechanism of Action

The mechanism of action of 5-chloro-2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to specific physiological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations and Functional Groups

The compound’s closest analogs differ in substituents, heterocyclic cores, and functional groups, as highlighted below:

Table 1: Structural Comparison of Selected Compounds
Compound Name Molecular Formula Key Substituents/Functional Groups Notable Properties/Effects
5-Chloro-2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine (Target Compound) C17H16ClN3O3 (calc.) Chloro, pyrrolidinyloxy, 2-methylpyridine-3-carbonyl Balances rigidity (pyrimidine) and flexibility (pyrrolidine); moderate lipophilicity due to methylpyridine. Likely optimized for membrane permeability .
5-Chloro-2-[(2-methyl-3-pyridinyl)oxy]-3-pyridinecarboxylic acid (CAS 1255147-31-9) C12H9ClN2O3 Chloro, pyridinyloxy, carboxylic acid Enhanced polarity from carboxylic acid; potential for hydrogen bonding and salt formation. May reduce cell permeability compared to the target compound .
5-Chloro-2-{[1-(9H-xanthene-9-carbonyl)piperidin-3-yl]oxy}pyrimidine (CM899737) Not provided Xanthene-carbonyl, piperidinyloxy Increased molecular weight and rigidity from xanthene; piperidine (6-membered ring) vs. pyrrolidine (5-membered) alters conformational flexibility .
5-Fluoro-2-{[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine (CM903389) Not provided Fluoro, xanthene-carbonyl, pyrrolidinyloxy Fluorine’s electronegativity may enhance metabolic stability and binding affinity compared to chloro substituents. Xanthene adds steric bulk .
5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS 800401-84-7) C8H6ClN2O2 Chloro, pyrrolopyridine core, carboxylic acid Planar pyrrolopyridine core enhances π-π stacking; carboxylic acid increases solubility but may limit blood-brain barrier penetration .

Biological Activity

5-Chloro-2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₉H₁₈ClN₄O₂
  • Molecular Weight : 334.4 g/mol
  • CAS Number : 2097916-70-4

Anticancer Activity

Research indicates that derivatives of pyrimidines, including compounds similar to 5-chloro-2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine, exhibit significant anticancer properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

A notable study evaluated the cytotoxic effects of pyrimidine derivatives on MCF-7 and MDA-MB-231 breast cancer cells. The results indicated that compounds with chlorine substituents exhibited enhanced cytotoxicity, particularly when combined with doxorubicin, suggesting a synergistic effect that warrants further exploration in clinical settings .

The biological activity of 5-chloro-2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine may be attributed to several mechanisms:

  • Inhibition of Kinases : Many pyrimidine derivatives are known to inhibit key kinases involved in cancer cell proliferation and survival, such as BRAF(V600E) and EGFR.
  • Induction of Apoptosis : These compounds can trigger apoptotic pathways, leading to programmed cell death in cancerous cells.
  • Cell Cycle Arrest : Pyrimidines often cause cell cycle arrest at various phases, preventing cancer cells from dividing and proliferating.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in MCF-7 and MDA-MB-231 cells
Kinase InhibitionInhibitory effects on BRAF(V600E), EGFR
Cell Cycle ArrestArrests cells at G1/S or G2/M phases

Case Studies

  • Combination Therapy in Breast Cancer : A study published in Cancer Letters explored the effects of combining 5-chloro derivatives with standard chemotherapeutics like doxorubicin. The findings highlighted a significant reduction in cell viability in treated groups compared to controls, suggesting that the compound enhances the efficacy of existing treatments .
  • In Vivo Studies : Animal models treated with similar pyrimidine derivatives showed promising results in tumor reduction and improved survival rates. These studies underscore the potential for clinical applications and further investigation into dosage optimization and side effect profiles .

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